molecular formula C9H9NO5 B1662942 6-Nitroveratraldehyde CAS No. 20357-25-9

6-Nitroveratraldehyde

Cat. No.: B1662942
CAS No.: 20357-25-9
M. Wt: 211.17 g/mol
InChI Key: YWSPWKXREVSQCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Nitroveratraldehyde is a photolabile H+-donor . It has been used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, a fundamental tracer for cerebral positron emission tomography studies of the dopaminergic system in humans . It has also been used in the synthesis of o-nitroaryl-bis(5-methylfur-2-yl)methanes, versatile synthons for the synthesis of nitrogen-containing heterocycles .

Mode of Action

The compound releases acid when excited at 405 nm . This property allows it to be used in fluorescence imaging, in conjunction with pH-sensitive fluorescent probes, to study various biological processes .

Biochemical Pathways

This compound is involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . This pathway is crucial for maintaining genomic stability and preventing mutations that can lead to diseases such as cancer .

Pharmacokinetics

It is known to be insoluble in water but soluble to 25 mm in ethanol with gentle warming and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific applications. For instance, when used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, it contributes to the production of a tracer that can be used to study the dopaminergic system in humans via positron emission tomography .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is air and light sensitive, and should be stored away from air, light, and oxidizing agents . Furthermore, its solubility in different solvents suggests that its action could be influenced by the chemical environment in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2,3-dinitrobutane involves the nitration of 2,3-dimethylbutane. One common method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then added to the reaction system at 60 to 90 degrees Celsius with stirring. The pH of the system is maintained between 8 and 10. After the reaction is complete, the mixture is cooled, and the catalyst is removed through filtration or centrifugal separation. The resulting solution is evaporated to remove acetone, and the product is obtained through cooling and filtration .

Industrial Production Methods

Industrial production of 2,3-dimethyl-2,3-dinitrobutane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of non-toxic raw materials and mild process conditions makes the industrial production of DMNB feasible and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dinitrobutane undergoes various chemical reactions, including:

    Oxidation: DMNB can be oxidized under specific conditions to form different nitro compounds.

    Reduction: Reduction of DMNB can lead to the formation of amines and other reduced products.

    Substitution: DMNB can undergo substitution reactions where nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various nitro compounds, amines, and substituted derivatives of 2,3-dimethylbutane.

Scientific Research Applications

2,3-Dimethyl-2,3-dinitrobutane has several scientific research applications:

Comparison with Similar Compounds

2,3-Dimethyl-2,3-dinitrobutane is unique in its high sensitivity and volatility, making it an ideal detection taggant for explosives. Similar compounds include:

    2,4-Dinitrotoluene (DNT): Used as a detection taggant but less sensitive than DMNB.

    Nitroglycerin: Highly explosive and used in dynamite but not as a taggant.

    Trinitrotoluene (TNT): Commonly used explosive but not used as a detection taggant.

The uniqueness of 2,3-dimethyl-2,3-dinitrobutane lies in its ability to be detected in extremely low concentrations, making it highly effective for explosive detection .

Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzaldehyde
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InChI

InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWSPWKXREVSQCA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
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DSSTOX Substance ID

DTXSID30174268
Record name 6-Nitroveratraldehyde
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Molecular Weight

211.17 g/mol
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Physical Description

Yellow powder; [Acros Organics MSDS]
Record name 6-Nitroveratraldehyde
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CAS No.

20357-25-9
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Synthesis routes and methods

Procedure details

After reacting 135 g of 3,4-dimethoxybenzaldehyde and 500 ml of conc. nitric acid at 10° C. for 20 hours, the reaction mixture was poured in 3 l of ice water and the resultant crystals were collected by filtration. The crystals were dissolved in a mixed solvent of 8 l of toluene and 500 ml of ethyl acetate. After washing the resultant solution once with a saturated aqueous solution of sodium bicarbonate, three times with water and then once with saturated saline, the solution was concentrated to about 500 ml under reduced pressure. The concentrate was cooled to room temperature and the resultant yellowish crystals (77.71 g) were then collected by filtration (yield: 61%).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 6-nitroveratraldehyde?

A1: this compound (full chemical name: 2,3-Dimethoxy-6-nitrobenzaldehyde) is an aromatic compound featuring a benzaldehyde core structure. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be deduced as C9H9NO5 and 211.17 g/mol, respectively, from its structure. Spectroscopic data, such as NMR or IR spectra, are not provided in the abstracts.

Q2: How is this compound used in organic synthesis?

A2: this compound is a versatile building block in organic synthesis. It readily undergoes Knoevenagel condensation with compounds like 2-cyanoacetamide []. Additionally, it serves as a starting material for synthesizing various heterocyclic compounds, including indoles, cinnolines, and benzothiazine-3,1 derivatives [].

Q3: Can this compound be used in the development of photocontrolled drug delivery systems?

A3: Yes, a thioacetal ortho-nitrobenzaldehyde (TNB) photocage, synthesized from this compound, has been successfully employed for the photocontrolled release of doxorubicin (Dox) []. This approach demonstrates the potential of this compound derivatives in designing light-activated drug delivery systems.

Q4: How is this compound utilized in the synthesis of radiotracers?

A4: this compound serves as a crucial precursor in the multi-step synthesis of 6-[18F]fluoro-L-DOPA (6-FDOPA), a radiotracer used in Positron Emission Tomography (PET) imaging [, ]. The synthesis involves the initial introduction of the [18F] label to this compound to form 6-[18F]fluoroveratraldehyde [].

Q5: What factors influence the yield of 6-[18F]fluoroveratraldehyde synthesis from this compound?

A5: Research has shown that the yield of 6-[18F]fluoroveratraldehyde is significantly affected by reaction parameters such as solvent, concentration of this compound, temperature, and reaction time []. Optimization of these parameters can lead to improved yields of this important radiolabeling precursor.

Q6: Are there any colorimetric applications of this compound derivatives?

A6: Yes, an azine derivative synthesized from this compound functions as a colorimetric and fluorometric "turn-off" chemosensor for formaldehyde detection []. This sensor exhibits a distinct color change from yellow to red upon interaction with formaldehyde, showcasing the potential of this compound-based compounds in sensing applications.

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